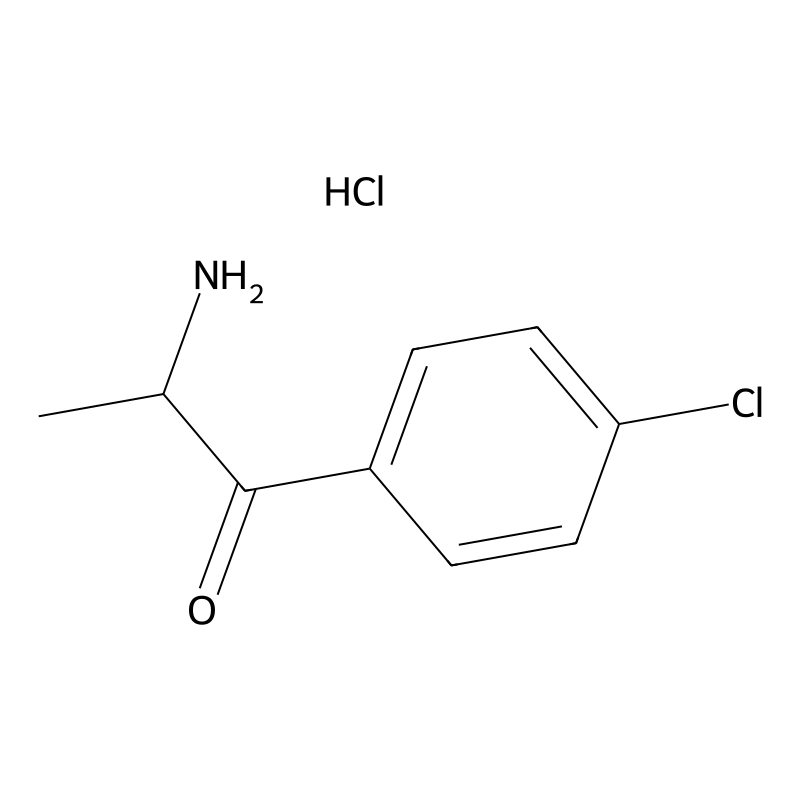

2-Amino-4'-chloropropiophenone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-4'-chloropropiophenone hydrochloride is a crystalline solid characterized by its chemical formula C10H12ClN·HCl. This compound features an amino group and a chlorinated phenyl ring, making it a derivative of propiophenone. Its physical properties include a light brown color and a relatively stable structure under standard conditions .

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

- Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts (e.g., hydrochloride).

- Reduction Reactions: The ketone functional group can be reduced to alcohols under appropriate conditions.

Several methods have been developed for synthesizing 2-Amino-4'-chloropropiophenone hydrochloride:

- Amination of Propiophenone: The starting material, propiophenone, can be reacted with ammonia or amines in the presence of a catalyst.

- Chlorination: Chlorination of the phenolic compound followed by amination can yield the desired product.

- Reduction of Chlorinated Intermediates: Reduction of chlorinated derivatives can also lead to the formation of this compound.

2-Amino-4'-chloropropiophenone hydrochloride is utilized in various applications:

- Research: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Dyes and Pigments: Due to its chemical structure, it may be used in the production of dyes.

- Chemical Analysis: It is employed in analytical chemistry for studying interactions with biological systems.

Studies on 2-Amino-4'-chloropropiophenone hydrochloride have focused on its interactions with biological systems:

- Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors could provide insights into its psychoactive properties.

- Metabolic Pathways: Understanding how this compound is metabolized in vivo can reveal potential toxicological effects and therapeutic windows.

Several compounds share structural similarities with 2-Amino-4'-chloropropiophenone hydrochloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Chlorocathinone (hydrochloride) | C10H12ClN·HCl | Known for stimulant properties; used recreationally. |

| 2-Amino-4'-chlorobutyrophenone | C10H12ClN | Similar structure; potential use in neuropharmacology. |

| 4'-Chloropropiophenone | C10H9ClO | Lacks the amino group; used primarily as a precursor. |

| 2-(tert-Butylamino)-4'-chloropropiophenone | C13H18ClN | Contains a bulky tert-butyl group; alters pharmacokinetics. |

Uniqueness

The uniqueness of 2-Amino-4'-chloropropiophenone hydrochloride lies in its specific combination of an amino group and a chlorinated aromatic system, which may confer distinct biological activities compared to its analogs. Its potential applications in both medicinal chemistry and dye manufacturing further highlight its significance in chemical research.